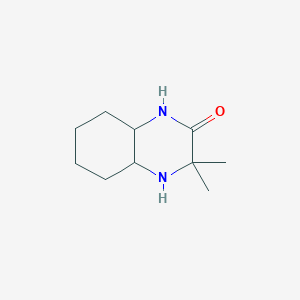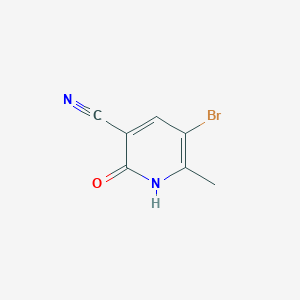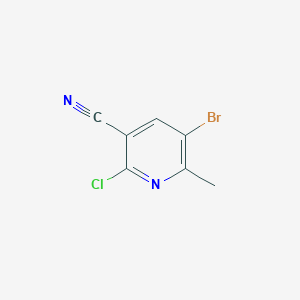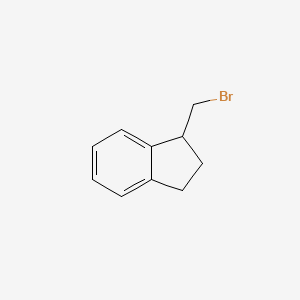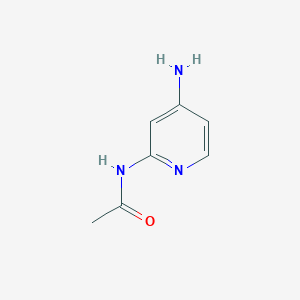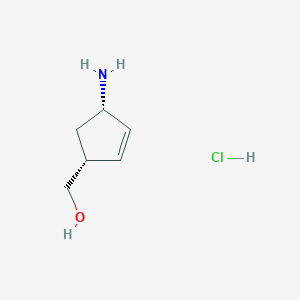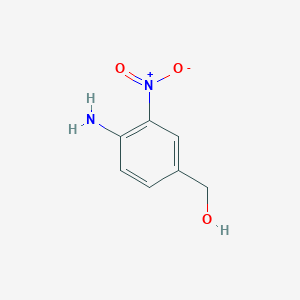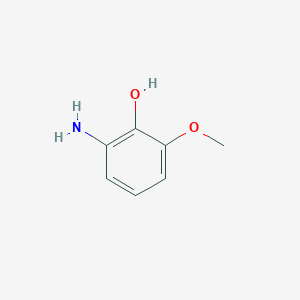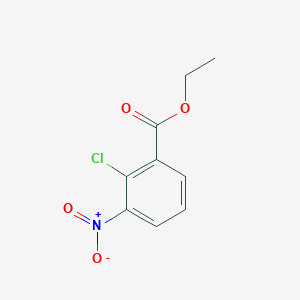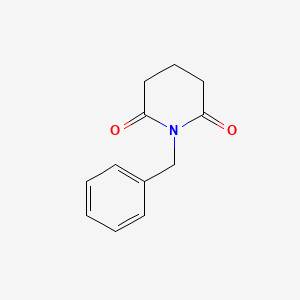
1-Benzylpiperidine-2,6-dione
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
The primary target of 1-Benzylpiperidine-2,6-dione is the Widely Interspaced Zinc Finger Motifs (WIZ) protein . This protein plays a crucial role in the regulation of gene expression and is involved in various cellular processes.
Mode of Action
This compound interacts with the WIZ protein, leading to a reduction in its expression levels . This interaction also induces the expression of fetal hemoglobin (HbF) protein . The induction of HbF is known to alleviate symptoms in patients with certain blood disorders, such as sickle cell disease and β-thalassemia .
Biochemical Pathways
The compound’s action affects the biochemical pathway involving the WIZ protein and HbF. By reducing the expression of WIZ and inducing the expression of HbF, this compound can potentially alter the course of diseases like sickle cell disease and β-thalassemia .
Result of Action
The molecular and cellular effects of this compound’s action include the downregulation of WIZ protein expression and the upregulation of HbF protein expression . These changes can have therapeutic benefits for patients with sickle cell disease and β-thalassemia .
Analyse Biochimique
Biochemical Properties
1-Benzylpiperidine-2,6-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with widely interspaced zinc finger motif (WIZ) proteins, reducing their expression levels . Additionally, it induces fetal hemoglobin (HbF) protein expression levels, which is beneficial for treating conditions like sickle cell disease and β-thalassemia .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce changes in gene expression related to hemoglobin production, which can ameliorate symptoms in patients with blood disorders . The compound’s impact on cellular metabolism includes alterations in metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to WIZ proteins, leading to their reduced expression and subsequent induction of HbF protein expression . This mechanism is crucial for its therapeutic effects in treating blood disorders.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has shown therapeutic benefits without significant adverse effects. At higher doses, toxic or adverse effects have been observed . Understanding the threshold effects and optimal dosage is crucial for its safe and effective use.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s effects on metabolic flux and metabolite levels have been studied, providing insights into its metabolic pathways . These interactions are essential for understanding its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It interacts with transporters and binding proteins that facilitate its localization and accumulation . Understanding these interactions helps in predicting its distribution patterns and potential therapeutic targets.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for its biochemical interactions and therapeutic effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzylpiperidine-2,6-dione can be synthesized through various methods. One common synthetic route involves the reaction of N,N-phenylbistrifluoromethane-sulfonimide with 1-benzylpiperidine-2,4-dione in the presence of triethylamine in dichloromethane at room temperature. This is followed by a series of reactions involving bis-triphenylphosphine-palladium(II) chloride, sodium carbonate, and 2-anilineboronic acid pinacol ester in tetrahydrofuran and water under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound’s synthesis typically involves scalable organic synthesis techniques. These methods often utilize readily available starting materials and reagents, making the production process efficient and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzylpiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens, acids, and bases under various conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
1-Benzylpiperidine-2,6-dione has a wide range of applications in scientific research, including:
Comparaison Avec Des Composés Similaires
1-Benzylpiperidine-2,6-dione can be compared with other similar compounds, such as:
Piperidine-2,6-dione: A dicarboximide that is structurally similar but lacks the benzyl group.
Cycloheximide: A compound with a similar piperidine-2,6-dione core but different substituents, used as a protein synthesis inhibitor.
Aminoglutethimide: A drug with a piperidine-2,6-dione backbone, used in the treatment of Cushing’s syndrome.
The uniqueness of this compound lies in its benzyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
1-benzylpiperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-11-7-4-8-12(15)13(11)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEFUDUPGFNSIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70522906 | |
| Record name | 1-Benzylpiperidine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70522906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42856-43-9 | |
| Record name | 1-Benzylpiperidine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70522906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


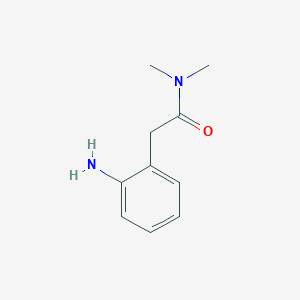

![1-(thieno[3,2-b]pyridin-6-yl)ethanone](/img/structure/B1281671.png)
